molecular formula C19H9Cl3F3N3S B2551196 (E)-3-((4-chloro-3-(trifluoromethyl)phenyl)amino)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)acrylonitrile CAS No. 477305-11-6

(E)-3-((4-chloro-3-(trifluoromethyl)phenyl)amino)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)acrylonitrile

Cat. No. B2551196
CAS RN: 477305-11-6
M. Wt: 474.71
InChI Key: JDMOTLXXXNUOJN-DHZHZOJOSA-N
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Description

The compound contains several functional groups including a thiazole ring, a nitrile group, and aromatic rings with chloro and trifluoromethyl substituents. Thiazole is a heterocyclic compound that consists of a five-membered ring containing sulfur and nitrogen . The nitrile group (-CN) is a functional group consisting of a carbon atom triple-bonded to a nitrogen atom . Chloro and trifluoromethyl are halogen substituents, which can greatly affect the chemical properties of the compound .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiazole ring, the nitrile group, and the aromatic rings with their substituents. Various spectroscopic techniques, such as NMR and IR, would be used to confirm the structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the nitrile group could undergo hydrolysis to form a carboxylic acid . The halogen substituents could potentially be replaced in a nucleophilic aromatic substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar nitrile group and the halogen substituents could affect its solubility and reactivity .

Future Directions

Further studies could focus on the synthesis and characterization of this compound, as well as investigation of its potential biological activities. Given the biological activities associated with thiazole-containing compounds, it could be of interest in the development of new pharmaceuticals .

properties

IUPAC Name

(E)-3-[4-chloro-3-(trifluoromethyl)anilino]-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H9Cl3F3N3S/c20-14-4-2-12(6-13(14)19(23,24)25)27-8-11(7-26)18-28-17(9-29-18)10-1-3-15(21)16(22)5-10/h1-6,8-9,27H/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDMOTLXXXNUOJN-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CSC(=N2)C(=CNC3=CC(=C(C=C3)Cl)C(F)(F)F)C#N)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C2=CSC(=N2)/C(=C/NC3=CC(=C(C=C3)Cl)C(F)(F)F)/C#N)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H9Cl3F3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-((4-chloro-3-(trifluoromethyl)phenyl)amino)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)acrylonitrile

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